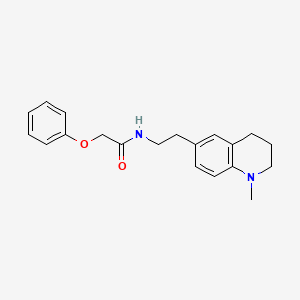

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-phenoxyacetamide

Description

N-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-phenoxyacetamide is a synthetic compound featuring a 1-methyl-1,2,3,4-tetrahydroquinoline core linked to a phenoxyacetamide group via an ethyl spacer.

Properties

IUPAC Name |

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-22-13-5-6-17-14-16(9-10-19(17)22)11-12-21-20(23)15-24-18-7-3-2-4-8-18/h2-4,7-10,14H,5-6,11-13,15H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMQTBJBZDXMDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)CCNC(=O)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-phenoxyacetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline moiety combined with a phenoxyacetamide group , which contributes to its unique chemical reactivity and specificity toward biological targets. The tetrahydroquinoline structure is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anti-inflammatory Properties

One of the primary areas of study for this compound is its role in modulating inflammatory processes. Research indicates that this compound acts as an inhibitor of the NLRP3 inflammasome , a key player in the body's inflammatory response. In vitro studies have demonstrated that this compound can significantly inhibit the secretion of interleukin-1 beta from human peripheral blood mononuclear cells without inducing cytotoxicity. This suggests its potential application in treating conditions characterized by excessive inflammation, such as autoimmune diseases and chronic inflammatory disorders .

Antitumor Activity

In addition to its anti-inflammatory effects, compounds related to tetrahydroquinoline derivatives have shown promise in antitumor activity . For instance, various tetrahydroquinoline derivatives have been evaluated for their in vitro antitumor efficacy. Although specific data on this compound is limited, related compounds have demonstrated IC50 values significantly lower than those of established chemotherapeutics like Doxorubicin . This positions such derivatives as potential candidates for further investigation in cancer therapeutics.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

- Formation of Tetrahydroquinoline : The starting material is often 1-methyl-1,2,3,4-tetrahydroquinoline.

- Acylation Reaction : This involves the reaction with phenoxyacetic acid or its derivatives under controlled conditions to form the final product.

- Purification : Techniques such as recrystallization or chromatography are employed to purify the synthesized compound .

In Vitro Studies

Several studies have focused on the biological activity of tetrahydroquinoline derivatives similar to this compound:

| Compound | Activity | IC50 Value (µg/mL) | Comparison |

|---|---|---|---|

| Doxorubicin | Antitumor | 37.5 | Reference drug |

| Compound A | Antitumor | 25 | Comparable |

| Compound B | Antitumor | 12.5 | More potent |

These findings suggest that derivatives of tetrahydroquinoline exhibit varying degrees of biological activity that merit further exploration .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinolinyl Oxamide Derivative (QOD)

Compound: N-(2H-1,3-Benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide

- Structural Differences: Replaces the phenoxyacetamide group with an ethanediamide linker and a benzodioxolyl moiety.

- Activity : QOD is a potent dual inhibitor of falcipain-2 (FP-2) and falcipain-3 (FP-3), cysteine proteases critical in malaria pathogenesis. However, its mechanism remains unclear due to a lack of structural data .

- SAR Insights : The ethanediamide group may enhance dual-target binding, but the absence of crystallographic or molecular dynamics (MD) studies limits further optimization .

2-Chloro-N-[(2-Oxo-1,2,3,4-Tetrahydroquinolin-6-yl)Methyl]Acetamide

Compound: 2-Chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide

- Structural Differences: Features a 2-oxo-tetrahydroquinoline core and a chloroacetamide group instead of phenoxyacetamide.

- Application: Primarily used as a synthetic intermediate. The electron-withdrawing chlorine atom may increase reactivity in nucleophilic substitutions compared to the phenoxy group .

Indole Carboxamide Derivative (ICD)

Compound: N-{3-[(Biphenyl-4-ylcarbonyl)Amino]Propyl}-1H-Indole-2-Carboxamide

- Structural Differences: Replaces the tetrahydroquinoline core with an indole-carboxamide scaffold.

- Activity: ICD also inhibits FP-2 and FP-3 but lacks structural data to explain its dual inhibitory effects. The biphenyl group may enhance hydrophobic interactions, contrasting with the polar phenoxyacetamide in the target compound .

Substituted N-(2,3-Diphenylquinoxalin-6-yl)Acetamide Derivatives

Example: 2-((4-(4-Chlorophenyl)-5-Cyano-6-Hydroxypyrimidin-2-yl)Thio)-N-(2,3-Diphenylquinoxalin-6-yl)Acetamide

- Structural Differences: Utilizes a quinoxaline core instead of tetrahydroquinoline, with pyrimidine and chlorophenyl substituents.

- Synthesis: Prepared via condensation reactions, highlighting the acetamide group’s versatility in forming heterocyclic linkages. Biological data is absent, but the quinoxaline core’s electron-deficient nature may alter binding compared to tetrahydroquinoline .

Key Structural and Functional Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.